Dothiepin-S,S-dioxide-d3
Description
Significance of Deuterated Metabolites as Research Tools in Chemical Biology
Deuterated metabolites, which are the metabolic products of deuterated drugs, are particularly valuable tools in chemical biology. invivochem.cn The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). dntb.gov.ua This is known as the kinetic isotope effect. Because of this stronger bond, metabolic processes that involve breaking a C-H bond can be slowed down when deuterium is present at that position. dntb.gov.uaresearchgate.net
This property has several important implications for research. Firstly, it can help to identify which parts of a drug molecule are most susceptible to metabolic breakdown. By strategically placing deuterium atoms at different positions, researchers can observe how this affects the rate and pathway of metabolism. Secondly, deuterated metabolites can be used as internal standards in analytical studies. wikipedia.org Because they are chemically identical to the natural metabolites but have a different mass, they can be added to a biological sample to help accurately quantify the amount of the non-deuterated metabolite present. wikipedia.org This is especially useful in overcoming challenges like ion suppression in mass spectrometry. lgcstandards.com
Overview of Dothiepin (B26397) and its Metabolic Profile
Dothiepin, also known as dosulepin (B10770134), is a tricyclic antidepressant. inchem.org It functions by inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. inchem.org Following administration, dothiepin is extensively metabolized in the liver. chemicalbook.com The primary metabolic pathways are N-demethylation and S-oxidation. chemicalbook.comnih.gov
This metabolism results in the formation of several key metabolites, including:
Northiaden (B26509) (desmethyldothiepin): An active metabolite formed by the removal of a methyl group (N-demethylation). chemicalbook.comnih.gov
Dothiepin S-oxide: A major metabolite formed by the oxidation of the sulfur atom in the thiepin ring. cymitquimica.comnih.gov
Northiaden S-oxide: A metabolite that has undergone both N-demethylation and S-oxidation. nih.gov
Dothiepin-S,S-dioxide: A further oxidation product of the sulfur atom.
Rationale for Research on Dothiepin-S,S-dioxide-d3
The rationale for investigating this compound stems from the broader interest in using deuteration to improve the properties of existing drugs. A recent 2024 study by Moharir and colleagues highlighted the potential of deuterating tricyclic antidepressants like dosulepin. Their research demonstrated that site-selective deuteration of dosulepin led to an improved pharmacokinetic profile, including increased maximum plasma concentration and a longer elimination half-life in animal models. The deuterated form also showed enhanced pharmacological activity.
The formation of metabolites can sometimes lead to less desirable effects or a shorter duration of action for the parent drug. By creating a deuterated version of a metabolite like Dothiepin-S,S-dioxide, researchers can use it as a highly specific tool. This compound, with its deuterium atoms on a methyl group, can serve as a stable, heavy internal standard for quantifying the formation of its non-deuterated counterpart in metabolic studies. This allows for more precise measurements in pharmacokinetic research.
Furthermore, studying how the deuteration in this compound affects its own potential activity and metabolic fate can provide deeper insights into the structure-activity relationships of dothiepin and its metabolites. This knowledge can be invaluable for the design of new antidepressant drugs with optimized efficacy and metabolic stability. invivochem.cn
Chemical Compound Data
Below are the details for the chemical compounds discussed in this article.
| Compound Name |
| Dothiepin |
| Dothiepin-d3 |
| Dothiepin S-oxide |
| This compound |
| Northiaden |
| Northiaden S-oxide |
Interactive Data Table
Properties
Molecular Formula |
C₁₉H₁₈D₃NO₂S |
|---|---|
Molecular Weight |
330.46 |
Synonyms |
(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine-d3; (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-d3-1-propanamine S,S-Dioxide; (E)-11-(3-(Dimethyl-d3-amino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Di |
Origin of Product |
United States |
Strategic Chemical Synthesis and Isotopic Incorporation Methodologies for Dothiepin S,s Dioxide D3
Precursor Identification and Selection for Deuterium (B1214612) Labeling
The synthesis of Dothiepin-S,S-dioxide-d3 requires a strategic approach, beginning with the identification of a suitable precursor for the introduction of deuterium atoms. The "-d3" designation points to the incorporation of three deuterium atoms, most commonly achieved by replacing a methyl group with a trideuteromethyl group (-CD3).
For this compound, a logical precursor for deuteration is northiaden (B26509), the N-desmethyl metabolite of dothiepin (B26397). wikipedia.orginchem.org Dothiepin itself is a tricyclic antidepressant belonging to the dibenzothiepine class. wikipedia.orgchemicalbook.com Northiaden possesses a secondary amine functional group, which provides a reactive site for the specific introduction of a deuterated methyl group. This late-stage modification strategy is common in the synthesis of deuterated drug analogues. d-nb.infogoogle.com The parent compound, dothiepin, is synthesized from precursors like S-benzylthiosalicylic acid, which undergoes cyclization, followed by a Grignard reaction with 3-dimethylaminopropyl magnesium chloride and subsequent dehydration. chemicalbook.comchemicalbook.comgoogle.com
Synthesis of Deuterated Intermediates
The primary deuterated intermediate in this synthetic pathway is Dothiepin-d3. Its synthesis is achieved through the N-methylation of the northiaden precursor. Northiaden can be obtained by the metabolic N-demethylation of dothiepin or through a synthetic route designed to yield the secondary amine directly. wikipedia.orginchem.org
The key deuteration step involves the reaction of northiaden with a deuterated methylating agent. Iodomethane-d3 (CD3I) is a commonly used reagent for this purpose due to its commercial availability and reactivity. google.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or a tertiary amine, in an appropriate organic solvent. The base deprotonates the secondary amine of northiaden, forming an amide anion that subsequently acts as a nucleophile, attacking the electrophilic carbon of iodomethane-d3. This nucleophilic substitution reaction yields Dothiepin-d3, where one of the N-methyl groups is replaced by a trideuteromethyl group.
Hypothetical Reaction Scheme: Northiaden + CD3I + Base → Dothiepin-d3 + [Base-H]⁺I⁻
This method ensures the precise and efficient incorporation of the deuterium label at the desired position. google.com
Stereoselective and Regioselective Deuteration Techniques
The synthesis of Dothiepin-d3 is inherently regioselective, as the N-methylation occurs specifically at the nitrogen atom of the northiaden precursor. Stereoselectivity is also a critical consideration in the synthesis of dothiepin, as it exists as (E) and (Z) geometric isomers due to the exocyclic double bond. wikipedia.org The medicinally used form is the (E)-isomer. wikipedia.org Synthetic methods are therefore optimized to favor the formation of this specific isomer.
While the N-methylation step itself does not introduce a new stereocenter, the principles of stereoselective synthesis are paramount in preparing the northiaden backbone. Broader deuteration strategies often employ advanced techniques to achieve high selectivity. d-nb.infonih.gov For instance, biocatalytic methods using enzymes like α-oxo-amine synthases can produce α-deuterated amino acids with high site- and stereoselectivity, using D₂O as the deuterium source. nih.govnih.govacs.org Similarly, metal-catalyzed hydrogen isotope exchange (HIE) reactions allow for the regioselective deuteration of specific C-H bonds, such as those on aromatic rings or adjacent to functional groups. rsc.orgresearchgate.netresearchgate.net These advanced methods highlight the precision available for isotopic labeling, although the synthesis of Dothiepin-d3 relies on a more direct functional group derivatization.
Oxidative Derivatization Pathways to the Sulfone Moiety
The final stage in the synthesis of the target compound involves the oxidation of the thioether in the dibenzothiepine ring of Dothiepin-d3 to a sulfone (S,S-dioxide). This transformation requires a robust oxidative pathway capable of adding two oxygen atoms to the sulfur atom.
Controlled Oxidation of Thioether and Sulfoxide (B87167) Precursors
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. jchemrev.comresearchgate.net Dothiepin sulfoxide is a known metabolite and can be synthesized by the controlled oxidation of dothiepin. To obtain the desired S,S-dioxide, stronger oxidizing conditions or an excess of the oxidizing agent is required compared to the synthesis of the sulfoxide. organic-chemistry.org
A variety of reagents have been developed for the selective oxidation of thioethers to sulfones. organic-chemistry.org Classical methods often employ stoichiometric oxidants like meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄). Modern, more controlled methods utilize catalytic systems. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant, often used in conjunction with a metal catalyst. researchgate.netorganic-chemistry.org For instance, catalysts based on niobium carbide have been shown to be highly efficient in converting thioethers directly to sulfones using H₂O₂. organic-chemistry.org In contrast, tantalum carbide under similar conditions may favor the formation of the sulfoxide. organic-chemistry.org Electrochemical oxidation also presents a sustainable and highly controllable alternative, where the reaction outcome (sulfoxide vs. sulfone) can be selected simply by tuning the applied voltage in a continuous-flow microreactor. acs.orgrsc.org
| Oxidizing Agent | Catalyst/Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Efficiently affords sulfones. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | LiNbMoO₆ | Chemoselective oxidation; stoichiometry controls product (sulfoxide vs. sulfone). | organic-chemistry.org |
| meta-Chloroperbenzoic acid (m-CPBA) | Stoichiometric | Strong oxidizing agent, commonly used but produces chlorinated waste. | |
| Selectfluor | H₂O as oxygen source | Eco-friendly, rapid reaction at ambient temperature. | organic-chemistry.org |
| Electrochemical Oxidation | Mediator (e.g., CaCl₂) | Sustainable; selectivity controlled by applied potential. | acs.org |
Optimization of Reaction Conditions for S,S-Dioxide Formation
Achieving a high yield of the sulfone requires careful optimization of reaction parameters to drive the oxidation past the sulfoxide stage without generating unwanted by-products. Key factors include the choice and stoichiometry of the oxidant, temperature, solvent, and reaction time.
To ensure complete conversion to the sulfone, at least two equivalents of the oxidizing agent (relative to the thioether) are necessary. Using an excess of the oxidant, such as H₂O₂, can further promote the formation of the S,S-dioxide. researchgate.net Temperature control is also critical; while some reactions proceed at room temperature, others may require heating to facilitate the second oxidation step from sulfoxide to sulfone. organic-chemistry.org The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are frequently used, though some modern protocols have been developed to work in green solvents like water or even under solvent-free conditions. researchgate.netorganic-chemistry.org For complex heterocyclic compounds, reaction conditions must be mild enough to tolerate other functional groups present in the molecule. rsc.orgresearchgate.net
Purification and Isolation Protocols
Following the completion of the synthesis, a multi-step purification and isolation protocol is essential to obtain this compound with high chemical and isotopic purity. The crude reaction mixture will contain the desired product, unreacted starting materials, the intermediate sulfoxide, and by-products from the oxidizing agent.
Initial workup typically involves quenching any remaining oxidant, followed by liquid-liquid extraction to separate the organic product from aqueous-soluble impurities. The primary tool for purifying the final compound is chromatography. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity (>98%) required for pharmaceutical reference standards.
Once purified, the structural integrity and isotopic enrichment of this compound must be confirmed. This is accomplished using a combination of analytical techniques:
Mass Spectrometry (MS): Confirms the molecular weight of the compound, verifying the incorporation of three deuterium atoms. axios-research.com
Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational frequencies, such as those for the sulfone group (S=O stretching). brjac.com.br
These rigorous purification and characterization steps ensure the final product is suitable for its intended use as an internal standard in metabolic research.
Assessment of Isotopic Purity and Enrichment
The assessment of isotopic purity and enrichment is a critical step in the characterization of isotopically labeled compounds such as this compound. This process verifies the successful incorporation of the desired isotope (deuterium) and quantifies its abundance within the molecular structure. High isotopic purity is essential for the compound's intended applications, particularly when used as an internal standard in quantitative bioanalytical assays, where its distinct mass allows for precise differentiation from the unlabeled endogenous analyte. veeprho.comnih.gov The term "deuterium enrichment" specifically refers to the percentage of molecules in a sample that have incorporated deuterium at a designated position, in excess of its natural abundance of approximately 0.0156%. google.com
Quantitative Determination of Deuterium Content (e.g., via elemental analysis, mass spectrometry)
The quantitative determination of deuterium content in this compound is accomplished using sophisticated analytical techniques capable of differentiating between isotopes. The primary methods employed for this purpose are mass spectrometry and elemental analysis coupled with isotope ratio mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the identity and quantifying the isotopic enrichment of deuterated compounds. medchemexpress.com In the analysis of this compound, the molecule is ionized and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The successful incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a mass shift of approximately 3 Da compared to the unlabeled analogue.
By comparing the relative intensities of the ion peak corresponding to the deuterated molecule (d3) and the peak for the unlabeled molecule (d0), the isotopic purity can be accurately calculated. acs.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used, providing high selectivity and sensitivity for the analysis of complex biological matrices. oup.com The use of deuterated internal standards, like Dothiepin-d3, is a well-established practice in mass fragmentography to improve the accuracy of quantification for the parent drug and its metabolites. veeprho.comnih.gov The precision of this method can determine deuterium enrichment with an accuracy of 0.3 mol % or better. acs.org
The following table illustrates a hypothetical mass spectrometry analysis for determining the isotopic enrichment of this compound.
| Analyte | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Relative Intensity (%) | Calculated Isotopic Purity (%) |
| Dothiepin-S,S-dioxide (d0) | 330.1 | 0.8 | |
| This compound (d3) | 333.1 | 99.2 | >99% |
This table is a representative example of data obtained from a mass spectrometry analysis to determine isotopic purity. The values are illustrative.
Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)
Elemental analysis coupled with isotope ratio mass spectrometry (EA-IRMS) offers another highly precise method for determining deuterium content. nih.gov This technique involves the complete combustion or high-temperature conversion (pyrolysis) of the sample. nih.govnih.gov During this process, the organic compound is converted into simple gases, such as hydrogen (H₂) and carbon monoxide (CO). nih.gov
Advanced Analytical and Spectroscopic Characterization of Dothiepin S,s Dioxide D3
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Structural Elucidation
High-resolution mass spectrometry is a cornerstone technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For Dothiepin-S,S-dioxide-d3, HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer, would be employed to verify its elemental makeup against the theoretical value.
Table 1: Theoretical Molecular Formula and Exact Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈D₃NSO₂ |
| Theoretical Monoisotopic Mass | 332.1401 |
| Ionization Mode (Typical) | Positive Electrospray Ionization (ESI+) |
Tandem mass spectrometry (MS/MS), most commonly coupled with liquid chromatography (LC-MS/MS), is utilized to investigate the structural characteristics of this compound by analyzing its fragmentation patterns. mdpi.com In a typical collision-induced dissociation (CID) experiment, the protonated molecule [M+H]⁺ is selected and subjected to fragmentation by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. The primary fragmentation is expected to occur at the bond between the propyl side chain and the tricyclic ring system, as well as cleavage of the C-N bond within the side chain. The presence of the three deuterium (B1214612) atoms on one of the N-methyl groups results in a characteristic 3-dalton mass shift in fragments containing this moiety.
Proposed key fragmentations include the neutral loss of the dimethylamine group and cleavage along the propyl chain, which helps to confirm the connectivity of the side chain to the core structure.
Table 2: Predicted Major Product Ions of this compound in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |
|---|---|---|---|
| 333.1 | 285.1 | C₂H₂D₃N (N-methyl-N-trideuteromethyl-ethenamine) | Confirms the side chain structure |
| 333.1 | 275.1 | C₃H₈D₃N (Propyl-dimethyl-d3-amine) | Cleavage of the entire side chain |
The primary application of this compound is as an internal standard in quantitative methods for Dothiepin (B26397) and its metabolites. researchgate.net The development of a robust and sensitive method, typically using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is essential for pharmacokinetic and metabolic studies. nih.govnih.gov Method development involves optimizing chromatographic separation and mass spectrometric detection parameters. Multiple Reaction Monitoring (MRM) is the most common acquisition mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). This provides high selectivity and sensitivity.
Table 3: Example Parameters for a UPLC-MS/MS Quantitative Method
| Parameter | Typical Condition |
|---|---|
| Chromatography | |
| UPLC System | Acquity UPLC or similar |
| Column | Reversed-phase C18 (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | e.g., Dothiepin S-oxide (m/z 312.1 → 58.1) |
| MRM Transition (IS) | This compound (m/z 333.1 → 51.1) |
| Validation | |
| Linearity | Assessed over the expected concentration range |
| Precision & Accuracy | Intra- and inter-day variations <15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR is a direct method to confirm the site of isotopic labeling. In the case of this compound, the molecule is expected to be labeled on one of the N-methyl groups of the side chain. A ²H NMR spectrum would show a single resonance in the aliphatic region, corresponding to the chemical shift of the deuterated methyl group. The absence of signals at other positions confirms the specificity of the labeling. The integration of this signal would correspond to three deuterium atoms.
A comprehensive set of one- and two-dimensional NMR experiments is necessary for the complete assignment of all proton and carbon signals in the molecule's structure. researchgate.net
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The spectrum would show characteristic signals for the aromatic protons of the dibenzothiepine rings and the aliphatic protons of the propyl side chain. The signal for the N-methyl group attached to the three deuterium atoms would be absent, while the other N-methyl group would appear as a singlet.
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The carbon of the CD₃ group would exhibit a significantly lower intensity and a characteristic multiplet due to coupling with deuterium.
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) coupling correlations, which is essential for tracing the connectivity within the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net
Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic Protons | 7.2 - 8.0 (multiplets) | 125 - 145 | Protons to quaternary carbons |
| Olefinic Proton (=CH) | ~6.5 (triplet) | ~130 | Proton to aromatic and side-chain carbons |
| Propyl Chain (-CH₂-) | 2.5 - 3.0 (multiplets) | 25 - 60 | Protons to adjacent CH₂ and N-methyl carbons |
| N-CH₃ | ~2.3 (singlet, 3H) | ~45 | Proton to propyl chain carbons |
The three-dimensional structure and flexibility of the molecule in solution can be investigated using advanced NMR techniques, primarily Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). nih.govmdpi.com These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. For this compound, NOE data can provide insights into the spatial orientation of the propyl side chain relative to the rigid tricyclic ring system. researchgate.netnih.gov This information is valuable for understanding how the molecule might interact with its environment and for confirming the stereochemistry, such as the E/Z configuration at the double bond.
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating this compound from complex mixtures, such as biological samples or reaction media, and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of dothiepin and its metabolites. ijper.orgiosrjournals.org A validated RP-HPLC method for this compound would be developed to ensure specificity, linearity, accuracy, and precision, typically following International Council for Harmonisation (ICH) guidelines. iosrjournals.orgijcpa.in
Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity.
Stationary Phase: A C18 column, such as a Phenomenex C18 or Inertsil ODS 3V, is frequently used for the separation of tricyclic antidepressants and their metabolites due to its hydrophobicity, which provides good retention and resolution. ijper.orgsemanticscholar.org
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common combination is a phosphate or acetate buffer with acetonitrile or methanol. ijper.orgijcpa.in The pH of the buffer is a critical parameter; for dothiepin and its analogs, an acidic pH (e.g., 2.6-2.8) is often used to ensure the analyte is in its protonated form, leading to sharper peaks and better retention on a C18 column. ijper.orgijcpa.in Isocratic elution is often sufficient for analysis.
Detection: UV detection is commonly employed, with the wavelength set near the maximum absorbance of the analyte. For dothiepin hydrochloride, detection is often performed at wavelengths between 230 nm and 254 nm. ijper.orgiosrjournals.org
Table 1: Example of HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) ijper.org |
| Mobile Phase | 0.1M Sodium Acetate (pH 2.8) : Acetonitrile (50:50 v/v) ijper.org |
| Flow Rate | 1.0 mL/min iosrjournals.orgijcpa.in |
| Detection | UV at 230 nm iosrjournals.org |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Retention Time | ~3.4 minutes (dependent on exact conditions) ijper.org |
Method Validation: A comprehensive validation process ensures the reliability of the analytical method.
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by observing no interference from blank or placebo samples at the retention time of this compound. iosrjournals.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For dothiepin, linearity is often established over a concentration range such as 2-10 µg/mL, with a correlation coefficient (R²) of ≥0.999. iosrjournals.org
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). ijcpa.in Recoveries for dothiepin are typically expected to be within 99-101%. iosrjournals.org
Precision: Assessed through intra-day and inter-day variability studies. The relative standard deviation (%RSD) should typically be less than 2%. ijcpa.in
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. For a similar compound, dothiepin hydrochloride, LOD and LOQ have been reported as 0.01 µg/mL and 0.1 µg/mL, respectively. ijcpa.in
Table 2: Summary of Validation Parameters based on ICH Guidelines
| Validation Parameter | Acceptance Criteria | Typical Finding for Dothiepin Analogs |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.999 ijcpa.in |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.41% - 100.85% iosrjournals.org |
| Precision (% RSD) | ≤ 2.0% | < 2.0% ijcpa.in |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.0592 µg/mL iosrjournals.org |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.1794 µg/mL iosrjournals.org |
Gas Chromatography (GC) Applications in Volatile Derivatives
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of dothiepin and its metabolites in biological fluids like blood and urine. nih.govmdpi.com Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile compound suitable for GC analysis.
Sample Preparation and Derivatization: The process involves an initial extraction from the biological matrix, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comoup.com Following extraction, a chemical derivatization step is performed. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA) are used to react with polar functional groups, thereby increasing the analyte's volatility and thermal stability. oup.comresearchgate.net
GC-MS Analysis: The derivatized sample is injected into the GC system, where it is separated on a capillary column.
Column: A low-to-mid polarity column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), is commonly used for the separation. mdpi.comresearchgate.net
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate. mdpi.com
Detection: Mass spectrometry is the detector of choice, offering high sensitivity and selectivity. In quantitative methods, selected ion monitoring (SIM) is used to monitor specific ions characteristic of the analyte and the internal standard (in this case, the non-deuterated analog or another related compound). The use of a deuterated standard like this compound is ideal for GC-MS as it co-elutes with the analyte but is distinguishable by its higher mass, allowing for very accurate quantification. oup.com
Chiral Separation Considerations (if applicable)
Chiral separation is highly relevant for this compound. The oxidation of the sulfur atom in the thiepin ring to a sulfone creates a stereocenter at the sulfur atom. Therefore, Dothiepin-S,S-dioxide exists as a pair of enantiomers. Analyzing these enantiomers separately is important as they may exhibit different pharmacological or toxicological profiles.
Two primary HPLC-based strategies can be employed for chiral separation:
Direct Separation on a Chiral Stationary Phase (CSP): This is the most straightforward approach. The sample is injected directly onto an HPLC column packed with a chiral selector. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK phases), are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, leading to different retention times.
Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase like silica gel or C18. mdpi.com After separation, the individual diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure enantiomers, although this is more common in preparative applications than in analytical quantification.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Confirmation
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are invaluable for confirming the molecular structure and identifying the functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. The FT-IR spectrum of this compound would be nearly identical to its non-deuterated analog, with the key distinguishing features being the characteristic bands of the parent structure and the prominent sulfone group absorptions.
Based on the spectrum of dothiepin, the following characteristic bands would be expected, with the addition of strong S=O stretching vibrations. brjac.com.br
Table 3: Predicted FT-IR Spectral Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3020-3065 | C-H Stretching | Aromatic Ring |
| 2915-2955 | C-H Asymmetric Stretching | Methyl Group (-CH₃) |
| 1420-1625 | C=C Stretching | Aromatic Ring |
| 1290-1350 | S=O Asymmetric Stretching | Sulfone (-SO₂-) |
| 1030-1070 | S=O Symmetric Stretching | Sulfone (-SO₂-) |
| 725-1010 | C-N Stretching | Tertiary Amine |
Note: The C-D stretching vibrations from the d3-label would appear in the 2100-2250 cm⁻¹ region, but are often of lower intensity.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of the tricyclic ring and the symmetric stretch of the sulfone group. While FT-IR is excellent for identifying polar functional groups, Raman can provide clearer information on the dibenzothiepin core structure. mdpi.com The combination of both FT-IR and Raman spectra offers a more complete vibrational analysis for unambiguous structural confirmation.
Applications of Dothiepin S,s Dioxide D3 in Bioanalytical Research and Preclinical Disposition Studies
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
In quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is paramount to achieving reliable and reproducible results. texilajournal.com An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to both calibration standards and unknown samples. Its primary function is to correct for variability inherent in the analytical process, such as sample preparation, injection volume, and instrument response.
Dothiepin-S,S-dioxide-d3 is an ideal internal standard for the quantification of dothiepin (B26397) and its metabolites in biological fluids like plasma and urine. By closely mimicking the behavior of the unlabeled analyte throughout the analytical procedure, it enables accurate determination of the analyte's concentration.
Advantages of Deuterated Standards in Mass Spectrometry Quantification
Deuterated internal standards, such as this compound, offer significant advantages in mass spectrometry-based quantification. clearsynth.comwisdomlib.org The incorporation of deuterium (B1214612) atoms results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, a critical factor for accurate measurement. clearsynth.com
Key advantages include:
Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation. This ensures that both compounds experience the same matrix effects, which are variations in ionization efficiency caused by other components in the biological sample. texilajournal.com By compensating for these effects, deuterated standards significantly improve the accuracy of quantification. clearsynth.com
Similar Extraction Recovery: The extraction of analytes from complex biological matrices can be variable. A deuterated internal standard will have nearly identical extraction efficiency to the unlabeled analyte, thus correcting for any losses during the sample preparation process.
Correction for Ion Suppression/Enhancement: Matrix effects can lead to either suppression or enhancement of the analyte signal in the mass spectrometer. As the deuterated standard is affected in the same way, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise results. texilajournal.com
Improved Precision and Accuracy: The use of deuterated standards helps to overcome the challenges of imprecision and inaccuracy that can arise with other types of internal standards. texilajournal.com
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)
For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its performance characteristics. The use of this compound as an internal standard is integral to successfully validating an assay for dothiepin and its metabolites. The key validation parameters are:
Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, or other medications. The unique mass of this compound aids in confirming the identity of the analyte peak.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and comparing the measured concentrations to the nominal values. The mean value should generally be within ±15% of the theoretical value.
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) and should not exceed 15% for most concentration levels.
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following interactive table provides a hypothetical example of the acceptance criteria for these validation parameters in a bioanalytical method using this compound.
| Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Robustness | Consistent results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Tracer Studies for Elucidating Metabolic Fate and Drug Disposition in Non-Human Biological Systems
Isotopically labeled compounds like this compound are invaluable tools in tracer studies designed to understand the metabolic fate and disposition of a drug in non-human biological systems. In these studies, the labeled compound is administered to preclinical animal models, and its journey through the body is tracked over time.
By using a deuterated tracer, researchers can differentiate between the administered drug and any endogenous compounds, allowing for a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile. The stability of the deuterium label is crucial for the integrity of such studies.
Assessment of Metabolic Pathways in Preclinical Animal Models
A key application of this compound in preclinical research is the assessment of metabolic pathways. clearsynth.com Following administration to animal models, biological samples such as blood, urine, and feces are collected at various time points. Analysis of these samples by mass spectrometry allows for the identification and quantification of various metabolites.
The major metabolites of dothiepin include northiaden (B26509) (the N-demethylated product), dothiepin S-oxide, and northiaden S-oxide. nih.govnih.govtandfonline.comsdu.dk By tracing the deuterated label, researchers can confirm the biotransformation pathways of dothiepin. For instance, the detection of deuterated dothiepin S-oxide would confirm the S-oxidation pathway.
Computational and Theoretical Chemistry Approaches
Molecular Modeling of Dothiepin-S,S-dioxide-d3 Structure and Conformation
Molecular modeling is employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves defining the geometry of its tricyclic dibenzothiepin core and the conformation of its propyl-N,N-dimethylamine side chain. The central seven-membered thiepin ring is non-planar, and its conformation is significantly influenced by the oxidation of the sulfur atom to a sulfone (S,S-dioxide). The sulfone group introduces a tetrahedral geometry at the sulfur atom, which alters the ring's pucker compared to the parent compound, Dothiepin (B26397).
Table 1: Predicted Structural Parameters for the Sulfone Group in this compound Note: These are typical values for a diaryl sulfone group and would be precisely determined for this specific molecule via geometry optimization calculations.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | S=O | ~ 1.45 Å |
| Bond Length | C-S | ~ 1.78 Å |
| Bond Angle | O=S=O | ~ 119-120° |
| Bond Angle | C-S-C | ~ 104-105° |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to understand the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Methods like DFT are used to calculate various electronic parameters. A study on the parent compound, Dosulepin (B10770134), utilized these methods to analyze its molecular structure and properties.
For this compound, the primary electronic feature is the highly polar sulfone group. The oxygen atoms are strongly electron-withdrawing, which significantly impacts the electron density across the entire tricyclic system. This influences the molecule's electrostatic potential, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.
Local reactivity can be predicted using descriptors such as Fukui indices, which identify the most likely sites for nucleophilic and electrophilic attack. For the S,S-dioxide metabolite, the sulfone group would be a primary site of interest for intermolecular interactions, such as hydrogen bonding.
Table 2: Key Electronic Properties Calculable via Quantum Chemistry
| Property | Significance |
| HOMO Energy | Indicates the ability to donate electrons; related to sites of oxidation. |
| LUMO Energy | Indicates the ability to accept electrons; related to sites of reduction. |
| HOMO-LUMO Gap | Correlates with chemical stability; a larger gap implies lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, showing positive (electron-poor) and negative (electron-rich) regions. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational modes)
Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. mdpi.comresearchgate.net For this compound, such calculations would predict the chemical environment of each proton and carbon atom. The presence of the electron-withdrawing sulfone group would cause notable downfield shifts for adjacent nuclei compared to the parent compound. The deuteration of the methyl groups (-d3) would result in the absence of their corresponding signals in the 1H NMR spectrum and a characteristic multiplet pattern for the attached nitrogen in certain NMR experiments.
Vibrational Modes: Theoretical calculations can determine the frequencies and intensities of molecular vibrations, which correspond to peaks in Infrared (IR) and Raman spectra. A computational study on Dosulepin calculated its harmonic vibrational frequencies. For the S,S-dioxide, the most prominent and easily identifiable vibrations would be the symmetric and asymmetric stretching modes of the S=O bonds, which are expected to appear in a characteristic region of the IR spectrum.
Molecular Dynamics Simulations for Solvent and Protein Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com This approach provides a dynamic view of the molecule's behavior in a simulated environment, such as in a solvent or bound to a biological macromolecule.
Solvent Interactions: By simulating this compound in a box of water molecules, MD can reveal how the molecule is solvated. It can provide information on the formation of hydrogen bonds between the sulfone oxygens and water, and how the hydrophobic tricyclic core orients itself. This is crucial for understanding the molecule's solubility and transport properties.
Protein Interactions: Dothiepin is a tricyclic antidepressant, and its metabolites may interact with various proteins, such as metabolic enzymes (e.g., cytochrome P450s) or drug transporters. wikipedia.orgnih.gov MD simulations can be used to model the binding of this compound to the active site of such a protein. These simulations can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, providing insight into the strength of the interaction.
Elucidation of Oxidation Mechanisms and Pathways via Computational Methods
Computational methods are instrumental in studying reaction mechanisms, allowing for the exploration of pathways that lead to the formation of metabolites. The conversion of Dothiepin to Dothiepin-S,S-dioxide occurs in two steps: first to the S-oxide (a sulfoxide), and then to the S,S-dioxide (a sulfone).
Furthermore, the influence of the deuterium (B1214612) atoms (-d3) on metabolic pathways can be investigated. If a C-H bond at the deuterated position were involved in a rate-determining step of a competing metabolic reaction (like N-demethylation), a kinetic isotope effect might be observed, potentially slowing that pathway and favoring others, like S-oxidation. Computational modeling can predict the magnitude of such effects.
Future Research Trajectories and Methodological Innovations
Development of Advanced Analytical Platforms for Ultra-Trace Detection
The accurate quantification of drug metabolites, often present at very low concentrations in complex biological matrices, is a significant analytical challenge. The development of more sensitive and specific analytical platforms is crucial for pharmacokinetic and metabolic studies involving Dothiepin-S,S-dioxide-d3.
Future advancements are expected in the realm of liquid chromatography-mass spectrometry (LC-MS), which has become a powerful tool for the detection and quantification of drug metabolites. nih.gov The use of stable isotopically labeled (SIL) internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS. scispace.com SIL internal standards exhibit nearly identical physicochemical properties to the analyte, allowing them to co-elute and experience similar ionization effects, which helps to correct for variability in sample preparation and analysis. aptochem.comkcasbio.com This leads to improved accuracy, precision, and robustness of the analytical method. aptochem.commdpi.com
Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), are enabling the detection of metabolites at ultra-trace levels with greater specificity. These technologies, combined with advanced sample preparation techniques, will be instrumental in elucidating the complete metabolic profile of dothiepin (B26397) and accurately measuring the levels of its deuterated metabolites in various biological samples.
Table 1: Comparison of Analytical Techniques for Metabolite Detection
| Technique | Sensitivity | Specificity | Throughput | Application for Deuterated Metabolites |
|---|---|---|---|---|
| LC-MS/MS | High | High | High | Excellent for quantification with SIL internal standards. |
| High-Resolution MS | Very High | Very High | Moderate | Enables precise mass measurement and identification of unknown metabolites. |
| Gas Chromatography-MS | High | High | Moderate | Suitable for volatile and thermally stable metabolites, often requiring derivatization. nih.gov |
| NMR Spectroscopy | Low | High | Low | Provides detailed structural information but lacks the sensitivity for ultra-trace detection. nih.gov |
Exploration of Novel Isotopic Labeling Strategies for Dothiepin-S,S-dioxide
The synthesis of isotopically labeled compounds is a cornerstone of modern drug metabolism research. For Dothiepin-S,S-dioxide, exploring novel isotopic labeling strategies is essential for producing the necessary standards for analytical studies and for conducting mechanistic investigations into its formation and fate.
Current strategies for the synthesis of deuterated metabolites involve either late-stage chemical synthesis from a deuterated parent compound or biotransformation methods. hyphadiscovery.com Biotransformation, using microbial systems or isolated enzymes, can be particularly useful for producing specific metabolites that are difficult to synthesize chemically. hyphadiscovery.commdpi.com For instance, a fungal biotransformation has been successfully used to produce the hydroxylated metabolite of flurbiprofen from its deuterated parent drug. hyphadiscovery.com
Future research will likely focus on developing more efficient and site-selective deuteration methods. nih.gov Advances in catalysis and enzymatic synthesis will enable the introduction of deuterium (B1214612) atoms at specific positions within the dothiepin molecule, providing tools to probe the mechanisms of S-oxidation and other metabolic pathways. mdpi.com These novel labeling strategies will not only facilitate the production of this compound but also open avenues for synthesizing other deuterated metabolites of dothiepin for comprehensive metabolic profiling.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Biotransformation Understanding
To gain a holistic understanding of the biotransformation of dothiepin, it is necessary to move beyond the study of individual metabolic reactions and embrace a systems-level perspective. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for this purpose. dbkgroup.orgdrugtargetreview.comresearchgate.net
By combining multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct detailed models of the metabolic networks involved in dothiepin biotransformation. nih.govresearchgate.netnih.govfrontiersin.org These models can help to identify the key enzymes and pathways responsible for the formation of Dothiepin-S,S-dioxide and other metabolites, as well as to predict how genetic variations or co-administered drugs might affect these processes. bohrium.comfrontiersin.org
For example, metabolomics can provide a snapshot of the metabolic changes induced by dothiepin administration, while proteomics can identify the enzymes that are upregulated or downregulated. nih.gov Integrating these data can reveal the complex interplay of factors that determine the metabolic fate of the drug. Such an approach has been proposed for enhancing the understanding of antidepressant therapy. researchgate.netelsevierpure.com This comprehensive understanding is crucial for predicting drug efficacy and potential toxicity in different individuals, paving the way for personalized medicine.
Challenges and Opportunities in the Synthesis and Application of Deuterated Drug Metabolites
The synthesis and application of deuterated drug metabolites like this compound present both significant challenges and exciting opportunities.
Challenges:
Synthetic Complexity: The chemical synthesis of specific deuterated metabolites can be complex and expensive. researchgate.netresearchgate.net Introducing deuterium at a specific site without affecting other parts of the molecule requires sophisticated synthetic strategies. nih.gov
Isotopic Scrambling: During synthesis or under certain analytical conditions, deuterium atoms can sometimes move to other positions in the molecule, which can complicate data interpretation.
Availability: The commercial availability of many deuterated drug metabolites is limited, often requiring custom synthesis. researchgate.net
Opportunities:
Improved Pharmacokinetics: Deuteration at a metabolic soft spot can slow down the rate of metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure. nih.govuniupo.itnih.govjuniperpublishers.com This can potentially lead to more effective therapies with lower doses and less frequent administration.
Enhanced Analytical Accuracy: As previously mentioned, deuterated metabolites are invaluable as internal standards in bioanalytical methods, leading to more reliable and accurate data. clearsynth.com
Mechanistic Insights: The use of deuterated compounds can provide insights into reaction mechanisms, including the kinetic isotope effect, where the replacement of hydrogen with deuterium can alter the rate of a chemical reaction. nih.gov This can help to elucidate the enzymatic processes involved in drug metabolism.
Table 2: Summary of Challenges and Opportunities
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Complexity, cost, potential for isotopic scrambling. nih.govresearchgate.netresearchgate.net | Development of novel, more efficient, and site-selective labeling methods. hyphadiscovery.commdpi.com |
| Application | Limited commercial availability. researchgate.net | Improved pharmacokinetic profiles of drugs, enhanced analytical accuracy, and deeper mechanistic understanding of drug metabolism. nih.govnih.govclearsynth.com |
| Regulatory | Characterization and control of isotopic purity. | Potential for developing safer and more effective drugs ("deuterium switch"). uniupo.it |
Q & A
Q. How can the structural integrity of Dothiepin-S,S-dioxide-d3 be verified during synthesis?
Methodological Answer: Structural verification requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy should confirm deuterium placement at specific positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic purity . For S,S-dioxide confirmation, compare infrared (IR) spectral data with non-deuterated analogs to identify sulfone group vibrations (e.g., ~1300 cm⁻¹ and ~1150 cm⁻¹). Cross-reference results with databases like NIST Chemistry WebBook for consistency .
Q. What purification methods are optimal for isolating this compound from reaction byproducts?
Methodological Answer: Use preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and deuterated solvents to minimize isotopic exchange. Monitor purity via UV-Vis at wavelengths specific to the tricyclic aromatic system (e.g., 250–280 nm). Confirm final purity (>98%) using Liquid Chromatography-Mass Spectrometry (LC-MS) with a deuterated internal standard to account for matrix effects .
Q. How should researchers validate the stability of this compound under experimental storage conditions?
Methodological Answer: Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Analyze degradation products using LC-MS every 7–14 days. Quantify deuterium retention via Isotope Ratio Mass Spectrometry (IRMS) to assess isotopic stability. Include a non-deuterated control to distinguish between hydrolytic degradation and isotopic loss .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace levels of this compound in biological matrices?
Methodological Answer: Matrix effects (e.g., ion suppression in plasma) require isotope dilution with a deuterated internal standard. Optimize Solid-Phase Extraction (SPE) protocols to recover >85% of the analyte. Use tandem MS/MS with Multiple Reaction Monitoring (MRM) transitions specific to the deuterated form to avoid cross-talk with endogenous analogs. Validate method precision (RSD <15%) across three concentration ranges .
Q. How can researchers resolve contradictory data between NMR and mass spectrometry for deuterium incorporation?
Methodological Answer: Discrepancies often arise from partial deuteration or isotopic scrambling. Perform ²H-NMR to quantify deuterium at each position and compare with HRMS-derived isotopic abundance. If inconsistencies persist, use Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to map deuterium localization. Replicate synthesis under inert conditions to rule out environmental exchange .
Q. What experimental design considerations are critical for reproducibility in this compound pharmacokinetic studies?
Methodological Answer: Standardize animal models (e.g., CYP450 isoform expression), administration routes, and sampling intervals. Use a crossover design to minimize inter-subject variability. Document all parameters in a scientific notebook, including batch-specific deuterium content and solvent history . Share raw data and protocols via repositories like Zenodo to enable independent validation .
Q. How can researchers address discrepancies in degradation kinetics between in vitro and in vivo models?
Methodological Answer: Perform mass balance studies to track deuterium loss and metabolite formation. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific degradation rates. Validate findings with microsomal assays (e.g., liver S9 fractions) under controlled oxygen levels to mimic in vivo redox conditions .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships with this compound?
Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance. For small sample sizes, employ non-parametric tests like Kruskal-Wallis .
Q. How should researchers document methodological limitations in deuterium tracing experiments?
Methodological Answer: Explicitly state potential sources of error (e.g., isotopic exchange during sample preparation) in the Discussion section. Use sensitivity analyses to quantify uncertainty in deuterium incorporation ratios. Propose follow-up experiments, such as kinetic isotope effect (KIE) studies, to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
